molecular formula C6H14ClNO B6589826 1-aminohexan-2-one hydrochloride CAS No. 21419-28-3

1-aminohexan-2-one hydrochloride

Cat. No. B6589826
CAS RN: 21419-28-3
M. Wt: 151.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Aminohexan-2-one hydrochloride (AH2HCl) is an organic compound that has been used in a variety of scientific fields, including biochemistry, physiology, and medical research. AH2HCl has a wide range of applications due to its unique structure, which consists of a six-carbon backbone with a nitrogen atom attached. AH2HCl is also known as 2-aminohexanoic acid hydrochloride and is used in a variety of laboratory experiments, such as synthesis and pharmacological studies.

Scientific Research Applications

AH2HCl has a variety of applications in scientific research. It is used in biochemistry as a reagent for protein and enzyme purification. It is also used in physiology to study the effects of hormones on the body and to study the effects of drugs on the body. In medical research, AH2HCl is used to study the effects of drugs on the cardiovascular system, the immune system, and the nervous system.

Mechanism of Action

The mechanism of action of AH2HCl is not well understood. However, it is believed that AH2HCl binds to specific proteins in the body and modulates their activity. AH2HCl is believed to interact with a variety of proteins, including enzymes, hormones, and receptors.
Biochemical and Physiological Effects
AH2HCl has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as phospholipase A2 and cyclooxygenase. It has also been shown to modulate the activity of certain hormones, such as cortisol and testosterone. AH2HCl has also been shown to modulate the activity of certain receptors, such as the serotonin receptor.

Advantages and Limitations for Lab Experiments

The main advantage of using AH2HCl in laboratory experiments is that it is relatively easy to synthesize and is relatively stable in solution. AH2HCl is also relatively non-toxic and has a low molecular weight, which makes it suitable for use in a variety of experiments. The main limitation of AH2HCl is that it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

The potential future directions for research involving AH2HCl include further exploration of its biochemical and physiological effects, as well as its potential use in drug development. Other potential future directions include exploring its potential use in gene therapy and its potential use in the development of new drugs. Additionally, further research could be conducted to explore the potential mechanisms of action of AH2HCl and its potential uses in other areas of medicine.

Synthesis Methods

AH2HCl can be synthesized in a number of ways. The most common method is the reaction of 2-aminohexanoic acid with hydrochloric acid. This reaction produces AH2HCl and water as byproducts. Other methods of synthesis include the reaction of 2-aminohexanoic acid with sodium hydroxide, aluminum chloride, and other reagents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-aminohexan-2-one hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Hexanoic acid", "Ammonia", "Sodium hydroxide", "Hydrogen peroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Conversion of hexanoic acid to hexanamide using ammonia", "Step 2: Reduction of hexanamide to 1-aminohexane using sodium hydroxide and hydrogen peroxide", "Step 3: Oxidation of 1-aminohexane to 1-aminohexan-2-one using hydrogen peroxide", "Step 4: Formation of 1-aminohexan-2-one hydrochloride by reacting 1-aminohexan-2-one with hydrochloric acid" ] }

CAS RN

21419-28-3

Product Name

1-aminohexan-2-one hydrochloride

Molecular Formula

C6H14ClNO

Molecular Weight

151.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.